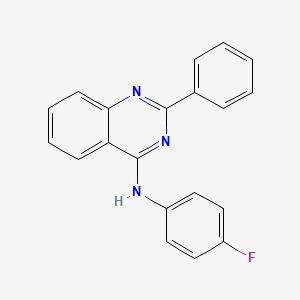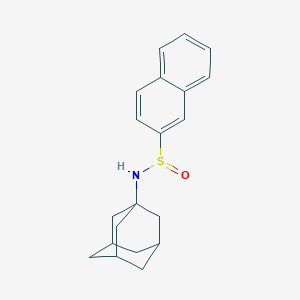
N-(1-adamantyl)naphthalene-2-sulfinamide
Overview
Description
N-(1-adamantyl)naphthalene-2-sulfinamide is an organosulfur compound characterized by the presence of a sulfur-nitrogen bond. This compound is part of a broader class of sulfinamides, which are known for their diverse applications in pharmaceuticals, agrochemicals, and polymers . The adamantyl group in its structure contributes to its unique chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantyl)naphthalene-2-sulfinamide typically involves the reaction of 1-adamantylamine with naphthalene-2-sulfinyl chloride under controlled conditions. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and consistent product quality . The use of palladium-catalyzed addition of aryl halides to N-sulfinylamines is another method that has been explored for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantyl)naphthalene-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonamides, which are valuable intermediates in organic synthesis.
Reduction: Reduction reactions can convert it into corresponding amines, which have applications in pharmaceuticals.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfonamides, amines, and substituted naphthalene derivatives . These products are often used as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
N-(1-adamantyl)naphthalene-2-sulfinamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-adamantyl)naphthalene-2-sulfinamide involves its interaction with specific molecular targets. The adamantyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes . Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
N-(1-adamantyl)naphthalene-2-sulfinamide can be compared with other sulfinamides and sulfonamides:
Sulfenamides: These compounds have a sulfur-nitrogen bond but differ in their oxidation state and reactivity.
Sulfonamides: These are more oxidized forms and are widely used in pharmaceuticals.
Sulfonimidates: These compounds have a similar sulfur-nitrogen bond but with different substituents, leading to varied applications.
The uniqueness of this compound lies in its adamantyl group, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
N-(1-adamantyl)naphthalene-2-sulfinamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NOS/c22-23(19-6-5-17-3-1-2-4-18(17)10-19)21-20-11-14-7-15(12-20)9-16(8-14)13-20/h1-6,10,14-16,21H,7-9,11-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXHPMFEIMRIAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NS(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


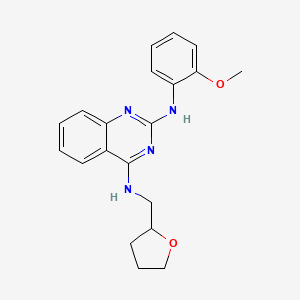
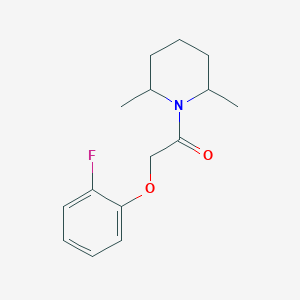
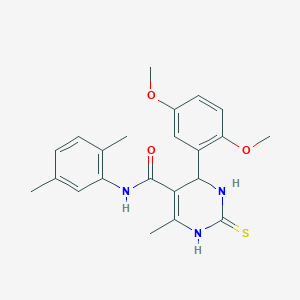
![1-(4-ethoxyphenyl)-3-[4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B4021710.png)
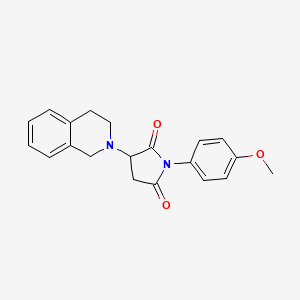
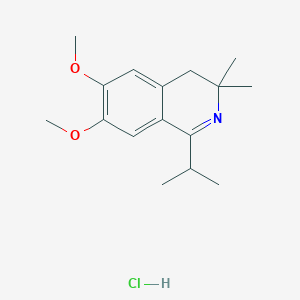
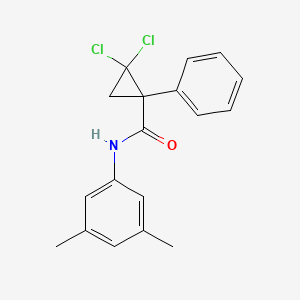
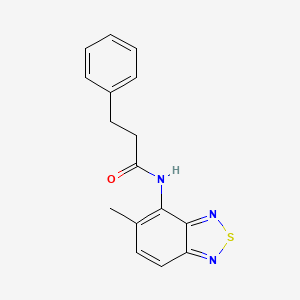
![2-[(3-amino-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B4021741.png)

![(5Z)-1-butan-2-yl-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4021761.png)

![2-{[3-(4-chlorophenyl)acryloyl]amino}-N-cyclohexylbenzamide](/img/structure/B4021773.png)
